molecular formula C10H6ClNO2 B044391 6-Chloroquinoline-3-carboxylic acid CAS No. 118791-14-3

6-Chloroquinoline-3-carboxylic acid

Cat. No.: B044391
CAS No.: 118791-14-3
M. Wt: 207.61 g/mol
InChI Key: UYQIRJWFRMCAID-UHFFFAOYSA-N
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Description

6-Chloroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibacterial and Antitubercular Activities : Derivatives of 6-Chloroquinoline-3-carboxylic acid have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, 6- and 7-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids demonstrate this property (Koga et al., 1980). Additionally, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides exhibit promising antitubercular activity against Mycobacterium tuberculosis, with lower cytotoxicity profiles (Marvadi et al., 2020).

  • Antioxidant and Anti-Diabetic Properties : Certain novel chloroquinoline derivatives have been identified as having potent antioxidant and anti-diabetic properties, potentially useful as anti-diabetic agents by inhibiting Glycogen Phosphorylase (Murugavel et al., 2017).

  • Cancer Research : Some chloroquinoline derivatives, such as 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic acid, have been synthesized and studied for their potential application in cancer research. They show promise due to their unique tricyclic systems and cytotoxic properties against cancer cells (Al-As’ad et al., 2013).

  • Synthesis of Marine Drugs : Derivatives like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the synthesis of antitumor antibiotic tetrahydroisoquinoline natural products, have been synthesized for potential application in marine drug development (Li et al., 2013).

  • Environmental Biodegradation : Pseudomonas species have been observed to utilize 3-chloroquinoline-8-carboxylic acid as a sole carbon and energy source, demonstrating its potential role in environmental biodegradation processes (Tibbles et al., 1989).

Safety and Hazards

The safety information available indicates that 6-Chloroquinoline-3-carboxylic acid has a hazard classification of Acute Tox. 4 Oral . This suggests that it may be harmful if swallowed .

Biochemical Analysis

Biochemical Properties

6-Chloroquinoline-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with protein kinase CK2, an enzyme involved in various cellular processes, including cell cycle regulation and apoptosis . The interaction between this compound and CK2 results in the inhibition of the enzyme’s activity, which can lead to altered cellular functions.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with cell signaling pathways and gene expression . It can also affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of protein kinase CK2, leading to enzyme inhibition . This binding interaction disrupts the enzyme’s normal function, resulting in changes in gene expression and cellular processes. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and altered cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth in cancer models . At high doses, it can cause toxic or adverse effects, including damage to normal tissues and organs. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the tricarboxylic acid (TCA) cycle, leading to changes in energy production and cellular metabolism. These interactions highlight the compound’s potential impact on metabolic processes and its therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound may be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, it may localize to the nucleus to interact with nuclear proteins or to the mitochondria to influence metabolic processes. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and therapeutic potential.

Properties

IUPAC Name

6-chloroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQIRJWFRMCAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557846
Record name 6-Chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118791-14-3
Record name 6-Chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 118791-14-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 6-chloroquinoline-3-carboxylate (0.19 g, 0.81 mmol) was saponified by treatment with dioxane (10 ml) and 10% aqueous sodium hydroxide (10 ml) at reflux for 3 hours. The dioxane was removed under vacuo; the aqueous solution remaining was acidified with HCl. The precipitated product was collected and washed with water to isolate 6-chloroquinoline-3-carboxylic acid as an off-white solid (0.14 g, 0.67 mmol). 1H NMR [(CD3OD), 300 MHz]: δ 9.35 (s, 1H), 8.95 (s, 1H), 8.17 (s, 1H), 8.1 (d, 2H), 7.87 (d, 1H).
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing novel 2-(benzo(naphtho)furan-2-yl)-6-chloroquinoline-3-carboxylic acid derivatives?

A1: While the paper focuses primarily on the synthesis method, the significance lies in the potential of these derivatives. 6-Chloroquinoline-3-carboxylic acid serves as a scaffold in various pharmaceutical compounds. By introducing a benzo(naphtho)furan moiety, the researchers aimed to modify the parent compound's properties, potentially leading to improved pharmacological activity, altered target selectivity, or enhanced pharmacokinetic profiles. This synthesis paves the way for further investigation into the biological activities of these novel derivatives.

Q2: What is the main takeaway from the research regarding the synthesis of these derivatives?

A: The researchers successfully developed a facile and efficient method for synthesizing 2-(benzo(naphtho)furan-2-yl)-6-chloroquinoline-3-carboxylic acid derivatives []. They utilized an ultrasound-assisted three-step one-pot reaction, which offers advantages such as reduced reaction time, milder conditions, and potentially higher yields compared to conventional multi-step synthesis. This method provides a valuable tool for accessing a library of these derivatives for further biological evaluation and drug discovery efforts.

Q3: How were the synthesized compounds characterized?

A: The researchers confirmed the structures of the newly synthesized 2-(benzo(naphtho)furan-2-yl)-6-chloroquinoline-3-carboxylic acid derivatives using a combination of spectroscopic techniques. These included infrared spectroscopy (IR), proton nuclear magnetic resonance spectroscopy (H NMR), carbon-13 nuclear magnetic resonance spectroscopy (C NMR), and high-resolution mass spectrometry (HRMS) []. These techniques provided complementary information about the functional groups, connectivity, and molecular weight of the synthesized compounds, confirming their intended structures.

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